molecular formula C21H21N7O3 B2460014 1-Ethyl-7-methyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one CAS No. 2097927-08-5

1-Ethyl-7-methyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one

Cat. No.: B2460014
CAS No.: 2097927-08-5
M. Wt: 419.445
InChI Key: UPNMNTWMUUMGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-7-methyl-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one is a useful research compound. Its molecular formula is C21H21N7O3 and its molecular weight is 419.445. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents Development

  • A study by Frigola et al. (1995) explored the synthesis and properties of a series of stereochemically pure 7-azetidinylquinolones and naphthyridines, which showed significant in vitro and in vivo antibacterial activity. The study emphasized the importance of chirality on the potency and efficacy of these compounds, highlighting the compound's potential application in developing new antibacterial agents (Frigola et al., 1995).

Antihypertensive Agents Synthesis

  • Another application is found in the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines as potential antihypertensive agents. Bayomi et al. (1999) prepared a series of triazolopyrimidines showing promising antihypertensive activity, suggesting the relevance of such compounds in cardiovascular research (Bayomi et al., 1999).

Antiviral Drug Synthesis

  • Baklykov et al. (2019) reported the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of the antiviral drug Triazid®, under solvent-free conditions using supercritical carbon dioxide. This study not only demonstrates the compound's potential in antiviral drug development but also showcases an environmentally friendly approach to pharmaceutical synthesis (Baklykov et al., 2019).

Tuberculostatic Activity

  • Research by Titova et al. (2019) on structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate showed significant tuberculostatic activity. This indicates the potential application of these compounds in the treatment of tuberculosis (Titova et al., 2019).

Mechanism of Action

    Target of action

    Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization .

    Mode of action

    The inhibition of the influenza virus RNA polymerase PA–PB1 subunit heterodimerization prevents the virus from replicating its RNA, thereby stopping the infection .

    Biochemical pathways

    The affected pathway would be the viral RNA replication pathway. By inhibiting a key step in this pathway, the virus cannot reproduce and spread .

    Result of action

    The result of the action of similar compounds is the inhibition of viral replication, which can stop the spread of the virus in the body .

Properties

IUPAC Name

1-ethyl-7-methyl-3-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidine-1-carbonyl]-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O3/c1-4-26-10-16(18(29)15-6-5-12(2)24-19(15)26)20(30)27-8-14(9-27)31-17-7-13(3)25-21-22-11-23-28(17)21/h5-7,10-11,14H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNMNTWMUUMGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CC(C3)OC4=CC(=NC5=NC=NN45)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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